molecular formula C20H23ClFN3O2S B2940899 N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215730-24-7

N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2940899
CAS No.: 1215730-24-7
M. Wt: 423.93
InChI Key: LYOCEDSUWJOXCH-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminopropyl side chain, a 4-fluoro substituent on the benzamide ring, and a 4-methoxybenzo[d]thiazol-2-yl moiety.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(21)11-9-14)20-22-18-16(26-3)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOCEDSUWJOXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁ClF N₃O₂S
  • Molecular Weight : 367.99 g/mol

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its design suggests potential selectivity for serotonin receptors, which may contribute to its pharmacological effects.

Binding Affinity Studies

Binding assays have demonstrated that the compound exhibits significant affinity for serotonin transporters (SERT), which are crucial in the modulation of mood and anxiety. The compound's structure allows it to effectively displace radioligands in competitive binding assays, indicating its potential as an antidepressant or anxiolytic agent .

In Vivo Studies

A series of experiments were conducted using animal models to evaluate the behavioral effects of the compound. In a study involving NMRI mice, the compound was administered intraperitoneally over a period of 21 days. The following observations were made:

  • Motor Activity : The compound significantly reduced motor activity in treated groups compared to controls, suggesting a sedative effect (p < 0.01). This aligns with findings from similar compounds that target SERT .
GroupAverage Distance Travelled (m)Effect (%) vs Controlp-value
Control6.60 ± 1.22--
Treated5.91 ± 1.11-11.45%p < 0.01

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems has been further elucidated through studies examining its effects on dopamine and norepinephrine levels in the brain. The modulation of these neurotransmitters is crucial for understanding the compound's potential as a therapeutic agent for mood disorders.

Case Studies and Research Findings

  • Antidepressant Potential : A study highlighted the efficacy of similar benzamide derivatives in modulating serotonin pathways, suggesting that this compound could exhibit comparable effects .
  • Toxicity Assessment : Acute and subacute toxicity studies indicated that while the compound shows promise as a therapeutic agent, careful consideration must be given to its dosing to mitigate adverse effects observed in higher concentrations .
  • Pharmacokinetics : Research into the pharmacokinetic properties of related compounds suggests that this benzamide derivative may have favorable absorption and distribution characteristics, making it suitable for further development as a pharmaceutical agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 4-methoxybenzo[d]thiazole and 4-fluorobenzamide groups. Key comparisons with similar compounds are summarized below:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name (Hydrochloride Salt) Benzamide Substituent Benzothiazole Substituent Key Functional Groups Molecular Formula Potential Applications References
Target Compound 4-Fluoro 4-Methoxy –NH–(CH₂)₃–N(CH₃)₂, –OCH₃ C₂₀H₂₂ClFN₃O₂S* Kinase inhibition, sGC modulation (inferred)
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide 4-(Ethylsulfonyl) 4-Ethoxy –SO₂C₂H₅, –OCH₂CH₃ C₂₄H₂₉ClN₃O₄S₂ Supplier data (no explicit activity)
N-(3-(Dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 4-(Methylsulfonyl) 6-Nitro –SO₂CH₃, –NO₂ C₂₀H₂₂ClN₄O₅S₂ Anticancer (VEGFR-2 inhibition inferred)
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide 4-(N-Methyl-N-phenylsulfamoyl) 4-Ethoxy –SO₂N(CH₃)Ph, –OCH₂CH₃ C₂₈H₃₃ClN₄O₄S₂ Supplier data (no explicit activity)

*Molecular formula estimated based on structural analogues (e.g., ).

Key Observations:

Methoxy vs. Ethoxy on Benzothiazole: The smaller methoxy group in the target compound could reduce steric hindrance compared to ethoxy analogues, possibly improving membrane permeability . Sulfonyl vs. Sulfamoyl Groups: Sulfonyl (e.g., –SO₂CH₃) and sulfamoyl (–SO₂N(CH₃)Ph) groups influence solubility and hydrogen-bonding capacity, which may modulate pharmacokinetics .

Synthetic Pathways: Analogues in highlight the use of hydrazinecarbothioamides and triazole intermediates for benzothiazole-containing compounds .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data (Selected Compounds)
Compound Feature Target Compound 4-(Methylsulfonyl) Analogue 4-(N-Methyl-N-phenylsulfamoyl) Analogue
IR Stretching (cm⁻¹) –C=O (~1660–1680, inferred) –SO₂ (~1350–1450) –SO₂ (~1350–1450), –NH (~3300)
¹H-NMR Signals –OCH₃ (~3.8 ppm), –N(CH₃)₂ (~2.2 ppm) –SO₂CH₃ (~3.1 ppm), –NO₂ (aromatic shifts) –SO₂N(CH₃)Ph (multiplet ~7.3–7.5 ppm)
Melting Point Not reported 252–254°C (similar nitro derivative) Not reported
Key Insights:
  • The absence of C=S stretching (~1240–1255 cm⁻¹) in IR spectra (cf. ) confirms the benzamide structure over thioamide derivatives .
  • Methoxy and dimethylamino protons in the target compound would produce distinct NMR signals, aiding structural confirmation.

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